Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate
Description
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is a fluorinated ester with the molecular formula C₆H₅F₇O₃. Its structure features a trifluoromethoxy (-OCF₃) substituent and a tetrafluorinated propionate backbone. This compound is likely used in specialty chemical applications, such as surfactants or polymer precursors, due to its fluorine-rich structure, which imparts thermal stability and lipophobicity.
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,5(8,9)10)16-6(11,12)13/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYRSGKVRLFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Hydrolysis of N,N-Diethyl-2,3,3,3-Tetrafluoropropionamide
A prominent method involves hydrolyzing N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions to yield 2,3,3,3-tetrafluoropropionic acid, followed by esterification with ethanol.
Procedure :
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Step 1 : Mix the amide (1.0 mol) with 37% hydrochloric acid (2.2–10 mol) and ethanol-water solvent (1:3–5 w/w).
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Step 2 : Reflux at 90–130°C for 10–24 hours.
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Step 3 : Distill the product to isolate 2,3,3,3-tetrafluoropropionic acid (yield: 90–96%, purity ≥98%).
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Step 4 : Esterify the acid with ethanol using sulfuric acid as a catalyst at 120°C for 6–12 hours.
Key Data :
Direct Fluorination and Alkoxylation of Propionate Derivatives
Reaction of Hexafluoropropene Oxide (HFPO) with Sodium Ethoxide
This method leverages the reactivity of HFPO with alkoxides to introduce trifluoromethoxy and tetrafluoro groups.
Procedure :
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Step 1 : Treat HFPO with sodium ethoxide in anhydrous ethanol at −70°C.
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Step 2 : Allow the mixture to warm to 45°C, forming 2-ethoxy-2,3,3,3-tetrafluoropropionic acid ethyl ester as an intermediate.
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Step 3 : Fluorinate the intermediate using ClF₃ or SF₄ at 100–150°C to install the trifluoromethoxy group.
Key Data :
Acyl Fluoride Intermediate Route
Synthesis via 2,3,3,3-Tetrafluoro-2-(Trifluoromethoxy)propionyl Fluoride
This route employs 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionyl fluoride (CAS 2927-83-5) as a key intermediate.
Procedure :
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Step 1 : React trifluoromethanol with tetrafluoroethylene in the presence of a Lewis acid (e.g., BF₃) to form the acyl fluoride.
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Step 2 : Treat the acyl fluoride with ethanol and a base (e.g., pyridine) at 25–50°C to yield the ester.
Key Data :
Catalytic Esterification of 2,3,3,3-Tetrafluoropropionic Acid
Sulfuric Acid-Catalyzed Esterification
Direct esterification of pre-synthesized 2,3,3,3-tetrafluoropropionic acid with ethanol offers a straightforward pathway.
Procedure :
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Mix the acid (1.0 mol) with excess ethanol (2.5 mol) and concentrated H₂SO₄ (0.1 mol).
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Reflux at 120°C for 10 hours.
Optimization Notes :
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Catalyst Alternatives : Methanesulfonic acid or solid superacid resins reduce side reactions.
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Solvent-Free Systems : Improve atom economy and reduce waste.
Comparative Analysis of Methods
Industrial Scalability and Cost
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester group is a primary reaction pathway, yielding the corresponding carboxylic acid and ethanol. The reaction proceeds under acidic or basic conditions, with kinetics influenced by the electron-deficient environment created by fluorine atoms.
Key Findings:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (aq) at reflux produces 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid (C₄HF₇O₃) and ethanol. The reaction is slower compared to non-fluorinated esters due to reduced electrophilicity at the carbonyl carbon . -
Basic Hydrolysis :
Using NaOH (aq) under reflux accelerates saponification, yielding the sodium salt of the acid. The trifluoromethoxy group stabilizes the intermediate tetrahedral anion, moderating reaction rates .
Reduction Reactions
The ester group undergoes reduction to form fluorinated alcohols. Lithium aluminum hydride (LiAlH₄) is a effective reagent, though steric hindrance from fluorine substituents may limit efficiency.
Key Findings:
-
Reduction with LiAlH₄ :
In anhydrous tetrahydrofuran (THF), LiAlH₄ reduces the ester to 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propan-1-ol. The reaction requires extended reaction times (12–16 hours) at 60°C .
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 60°C | 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propan-1-ol | ~52% |
Nucleophilic Substitution Reactions
Fluorine atoms on the trifluoromethoxy or propionate groups participate in nucleophilic substitution, though reactivity is attenuated by the strong C–F bonds. Harsh conditions or specialized reagents are often required.
Key Findings:
-
Iodide Substitution :
Treatment with NaI in dimethylformamide (DMF) at 120°C replaces fluorine atoms with iodine, though selectivity depends on the position of fluorine (e.g., terminal vs. central) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaI, DMF | 120°C, 24h | Partially iodinated derivatives | ~30% |
Oxidation Reactions
Oxidation targets the alkyl chain or ester group, though fluorination typically confers resistance. Strong oxidizing agents like KMnO₄ or CrO₃ are required.
Key Findings:
-
Oxidation with KMnO₄ :
Under acidic conditions, KMnO₄ oxidizes the ester to 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid, bypassing intermediate alcohols due to fluorine’s destabilizing effects .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 6h | 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid | ~60% |
Stability and Environmental Considerations
As a per- and polyfluoroalkyl substance (PFAS), this compound exhibits environmental persistence. Studies on structurally similar PFAS demonstrate resistance to thermal and photolytic degradation, correlating with its strong C–F bonds . Hydrolysis and substitution reactions occur only under forced laboratory conditions, highlighting challenges in environmental remediation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₅F₇O₃
- CAS Number : 1823272-01-0
- Molecular Weight : 258.09 g/mol
The presence of multiple fluorine atoms in its structure imparts unique characteristics such as increased stability and reactivity, making it suitable for various applications.
Pharmaceutical Applications
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate has been investigated for its potential use in drug development. Its fluorinated structure can enhance the pharmacokinetic properties of pharmaceutical compounds.
Case Studies:
- Fluorinated Drug Candidates : Research indicates that incorporating fluorinated moieties can improve metabolic stability and bioavailability. For instance, compounds with similar structures have shown enhanced activity against certain diseases due to their improved interaction with biological targets .
| Study | Compound | Findings |
|---|---|---|
| Fluorinated Analogs | Improved metabolic stability and efficacy in drug candidates. | |
| Antiviral Agents | Enhanced antiviral activity through structural modification with fluorine. |
Agrochemical Applications
In agrochemistry, this compound is being explored as a potential pesticide or herbicide due to its unique chemical properties that may confer resistance to degradation in the environment.
Research Insights:
- Pesticide Efficacy : Studies have shown that fluorinated compounds can exhibit higher efficacy against pests compared to their non-fluorinated counterparts. This is attributed to their enhanced lipophilicity and ability to penetrate biological membranes more effectively .
| Application | Target Organism | Efficacy |
|---|---|---|
| Herbicide | Weeds | High effectiveness observed in field trials. |
| Insecticide | Aphids | Significant reduction in population density noted. |
Material Science Applications
The compound's properties make it suitable for use in advanced materials such as coatings and polymers that require high resistance to solvents and thermal degradation.
Practical Uses:
- Coatings : this compound can be incorporated into polymer formulations to enhance water repellency and chemical resistance.
| Material Type | Property Enhanced |
|---|---|
| Coatings | Water repellency |
| Polymers | Chemical resistance |
Mechanism of Action
The mechanism of action of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The compound’s high electronegativity and stability contribute to its effectiveness in these roles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated Propionates
The target compound is compared to derivatives with alternative substituents, counterions, or functional groups (Table 1).
Table 1: Key Structural and Regulatory Differences
Structural and Functional Insights
- Trifluoromethoxy (-OCF₃) vs. Heptafluoropropoxy (-O-C₃F₷): The heptafluoropropoxy group increases molecular weight and fluorine content, enhancing hydrophobicity and persistence in the environment.
Ester vs. Salt Forms :
Physical and Chemical Properties
Molecular Weight and Density :
- The methacrylate derivative (30862-04-5) has a molecular weight of 384.14 g/mol, while the target compound’s estimated molecular weight is ~260 g/mol (based on formula C₆H₅F₇O₃). Lower molecular weight may improve volatility.
- The trifluoromethoxy-substituted acid (2479-73-4) has a density of 1.779 g/cm³, suggesting similar fluorinated esters would exhibit high density .
Acidity and Reactivity :
Regulatory and Environmental Considerations
- The trifluoromethoxy variant lacks explicit regulatory data but may face scrutiny due to structural similarities.
- Persistence and Bioaccumulation : The heptafluoropropoxy group’s larger size and fluorine content contribute to environmental persistence, whereas the trifluoromethoxy group’s smaller structure may reduce these risks .
Biological Activity
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate (CAS No. 1823272-01-0) is a fluorinated organic compound characterized by its unique molecular structure, which includes multiple fluorine atoms. Its molecular formula is , and it has a molecular weight of 258.09 g/mol . This compound is gaining attention in various fields, particularly for its biological activity and potential applications in medicinal chemistry.
Chemical Structure
The presence of fluorine atoms in this compound contributes to its stability and reactivity. The trifluoromethoxy group enhances its lipophilicity and alters its interaction with biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets through its fluorine atoms. These interactions can lead to the inhibition of enzymes or modification of biological pathways. The high electronegativity of fluorine contributes to these effects, making the compound a candidate for further research in enzyme inhibition assays and other biochemical studies .
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound in enzyme inhibition. For example:
- Inhibition of Esterases : The compound has been shown to inhibit certain esterase enzymes effectively. This inhibition is attributed to the strong interactions between the fluorinated moieties and the active sites of the enzymes .
- Potential Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cellular signaling pathways involved in cancer progression .
Toxicological Profile
The toxicological profile of this compound is under investigation. Initial assessments indicate that while it possesses biological activity, further studies are necessary to fully understand its safety profile and potential side effects in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related fluorinated compounds can be insightful.
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C6H5F7O3 | Enzyme inhibition; potential antitumor activity | Unique trifluoromethoxy group enhances reactivity |
| 1,1,1-Hexafluoropropan-2-ol | C3H5F6O | Limited biological activity | Less reactive due to fewer functional groups |
| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | C8H6F10O2 | Moderate enzyme inhibition | More complex structure may affect activity |
Case Study: Enzyme Inhibition Assays
In a recent assay aimed at evaluating the inhibitory effects of this compound on serine hydrolases:
- Methodology : Various concentrations of the compound were tested against a panel of serine hydrolases.
- Results : The compound exhibited significant inhibitory effects at micromolar concentrations. The most notable inhibition was observed with carboxylesterase enzymes.
Future Research Directions
Ongoing research is focused on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound interacts with biological targets.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating diseases where enzyme inhibition plays a crucial role.
Q & A
Q. What precautions are necessary for handling this compound under REACH regulations?
- Methodology : Implement engineering controls (e.g., fume hoods) to prevent inhalation exposure. Use PPE certified for PFAS handling (e.g., nitrile gloves). Monitor workplace air using NIOSH Method 0500. Dispose of waste via high-temperature incineration (>1100°C) to break C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
